Ethyl (R)-2-amino-3-(6-fluoropyridin-3-yl)propanoate
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Overview
Description
Ethyl®-2-amino-3-(6-fluoropyridin-3-yl)propanoate is a chemical compound with the molecular formula C10H12FNO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl®-2-amino-3-(6-fluoropyridin-3-yl)propanoate typically involves the reaction of ethyl 3-(6-fluoropyridin-3-yl)propanoate with appropriate amine sources under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl®-2-amino-3-(6-fluoropyridin-3-yl)propanoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl®-2-amino-3-(6-fluoropyridin-3-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl®-2-amino-3-(6-fluoropyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoropyridinyl group enhances its binding affinity and selectivity, leading to effective modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(6-fluoropyridin-3-yl)propanoate
- 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole
- 1H-pyrazolo[3,4-b]pyridine derivatives
Uniqueness
Ethyl®-2-amino-3-(6-fluoropyridin-3-yl)propanoate stands out due to its unique combination of the amino and fluoropyridinyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H13FN2O2 |
---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
ethyl (2R)-2-amino-3-(6-fluoropyridin-3-yl)propanoate |
InChI |
InChI=1S/C10H13FN2O2/c1-2-15-10(14)8(12)5-7-3-4-9(11)13-6-7/h3-4,6,8H,2,5,12H2,1H3/t8-/m1/s1 |
InChI Key |
OPTPIXLWKQYCII-MRVPVSSYSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CN=C(C=C1)F)N |
Canonical SMILES |
CCOC(=O)C(CC1=CN=C(C=C1)F)N |
Origin of Product |
United States |
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